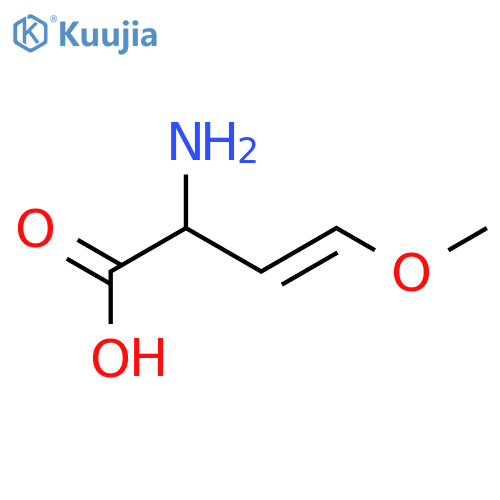Cas no 35891-72-6 (L-2-Amino-4-methoxy-trans-but-3-enoic Acid)

35891-72-6 structure
商品名:L-2-Amino-4-methoxy-trans-but-3-enoic Acid
L-2-Amino-4-methoxy-trans-but-3-enoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E)-
- 3-Butenoic acid, 2-amino-4-methoxy-, (2S,3E)-
- (S,E)-2-amino-4-methoxybut-3-enoic acid
- L-2-amino-4-methoxy-trans-but-3-enoic acid
- NS00070153
- (2S,3E)-2-Amino-4-methoxy-3-butenoic acid
- 3-Butenoic acid, 2-amino-4-methoxy-, (S-(E))-
- (2S,3E)-2-amino-4-methoxybut-3-enoic acid
- CHEBI:156361
- L-2-Amino-4-methoxy-trans-3-butenoic acid
- 2-Amino-4-methoxy-3-butenoic acid
- (E,2S)-2-amino-4-methoxybut-3-enoic acid
- (S,E)-2-amino-4-methoxybut-3-enoicacid
- SCHEMBL19128422
- DTXSID901034580
- 35891-72-6
- trans-L-2-Amino-4-methoxy-3-butenoic acid
- Ro 07-7957
- L-2-Amino-4-methoxy-trans-but-3-enoic Acid
-
- インチ: InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+
- InChIKey: HLOPMQJRUIOMJO-NSCUHMNNSA-N
- ほほえんだ: CO/C=C/C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 131.05827
- どういたいしつりょう: 131.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2.9
じっけんとくせい
- PSA: 72.55
L-2-Amino-4-methoxy-trans-but-3-enoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A628045-5mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 5mg |
$ 775.00 | 2023-04-19 | ||
| TRC | A628045-2.5mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 2.5mg |
$ 408.00 | 2023-04-19 | ||
| TRC | A628045-1mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 1mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A628045-10mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 10mg |
$ 1464.00 | 2023-04-19 |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
35891-72-6 (L-2-Amino-4-methoxy-trans-but-3-enoic Acid) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 13769-43-2(potassium metavanadate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
